(S)-2-Isothiocyanato-3-methoxypropanoic acid
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Overview
Description
(S)-2-Isothiocyanato-3-methoxypropanoic acid is an organic compound characterized by the presence of an isothiocyanate group, a methoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-isothiocyanato-3-methoxypropanoic acid typically involves the reaction of (S)-3-methoxy-2-aminopropanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: (S)-3-methoxy-2-aminopropanoic acid
Reagent: Thiophosgene (CSCl2)
Conditions: The reaction is conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Isothiocyanato-3-methoxypropanoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
(S)-2-Isothiocyanato-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
(S)-2-Isothiocyanato-3-methoxypropanoic acid can be compared with other isothiocyanate-containing compounds such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness:
- Structural Features: The presence of a methoxy group and a carboxylic acid group in this compound distinguishes it from other isothiocyanates.
- Reactivity: The compound’s unique structure influences its reactivity and interaction with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
- Phenyl isothiocyanate: Commonly used in organic synthesis and as a reagent in protein sequencing.
- Allyl isothiocyanate: Known for its pungent odor and use in mustard oil.
- Benzyl isothiocyanate: Studied for its anti-cancer properties and presence in cruciferous vegetables.
Properties
Molecular Formula |
C5H7NO3S |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
(2S)-2-isothiocyanato-3-methoxypropanoic acid |
InChI |
InChI=1S/C5H7NO3S/c1-9-2-4(5(7)8)6-3-10/h4H,2H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
DUANGAWTJTZCTP-BYPYZUCNSA-N |
Isomeric SMILES |
COC[C@@H](C(=O)O)N=C=S |
Canonical SMILES |
COCC(C(=O)O)N=C=S |
Origin of Product |
United States |
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